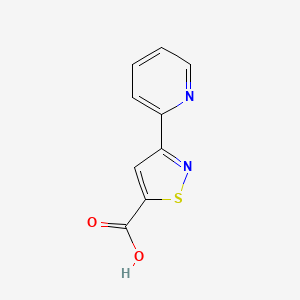

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

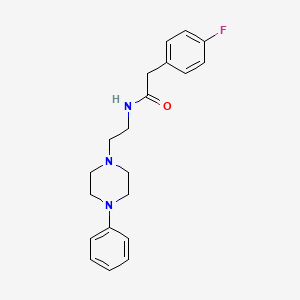

“3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O2S . It is also known as “2-(PYRIDIN-3-YL)THIAZOLE-5-CARBOXYLIC ACID” and has a CAS Number of 248275-42-5 . The compound is a pale-yellow to yellow-brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a pyridine ring . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 206.22 .Aplicaciones Científicas De Investigación

Functionalization Reactions and Derivative Synthesis

Research on pyridine and thiazole derivatives highlights their role in functionalization reactions, leading to the synthesis of a variety of complex molecules. For example, experimental and theoretical studies have demonstrated the versatility of pyrazole carboxylic acid derivatives in reactions, yielding compounds with potential for further chemical modification and study in various fields including medicinal chemistry (Yıldırım et al., 2005).

Ligand Design for Metal Complexation

Pyridine and thiazole rings serve as effective ligands in metal complexation. This is evidenced by the synthesis of coordination polymers using pyrazole-carboxylate type ligands, which showed diverse structural types and potential applications in materials science (Zhao et al., 2014).

Antimicrobial Activity

The antimicrobial properties of thiazole-based pyridine derivatives have been evaluated, indicating that these compounds exhibit variable and modest antimicrobial activity. This suggests their potential utility in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies highlight the potential application of such compounds in protecting industrial materials from corrosion (Chaitra et al., 2016).

Fluorescence and Luminescence Properties

Compounds with pyridine and thiazole structures have been shown to possess high fluorescence quantum yields, suggesting their use in the development of fluorescent materials for sensing and imaging applications (Shi et al., 2016).

Anticancer Activity

Recent studies on pyridine-thiazole hybrid molecules have revealed their potent anticancer activity against various tumor cell lines, indicating the promise of these compounds as novel anticancer agents (Ivasechko et al., 2022).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

The exact mode of action of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is currently unknown. It’s worth noting that certain thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It’s known that similar compounds can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that similar compounds can have diverse biological activities and therapeutic possibilities .

Action Environment

It’s known that the compound is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that thiazole derivatives, like this compound, can interact with multiple receptors . These interactions can be beneficial in developing new useful derivatives .

Molecular Mechanism

It is known that thiazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation.

Propiedades

IUPAC Name |

3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCLUNZRLZMICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2766735.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)

![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)

![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)